Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate
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Overview
Description
Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate is a complex organic compound characterized by its unique tetracyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure presents opportunities for diverse chemical reactions and interactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate involves multiple steps, starting with the construction of the tetracyclic core. One common method involves the cycloaddition of chlorosulfonyl isocyanate with cyclohepta-1,3,5-triene, followed by intramolecular electrocyclization and aminium radical cyclization . These reactions require precise control of temperature and pressure to ensure the correct formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. This typically involves optimizing reaction conditions and using industrial-grade reagents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed in anhydrous conditions to prevent side reactions.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism by which Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate can be compared with other similar compounds, such as:
Tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane: Another tetracyclic compound with a different arrangement of rings and functional groups.
Quadricyclane: A related compound with a similar core structure but different substituents and reactivity.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72393-09-0 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl 7-azatetracyclo[4.1.0.02,4.03,5]heptane-7-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)10-7-5-3-4(5)6(3)8(7)10/h3-8H,2H2,1H3 |
InChI Key |
ZPOIZBNJUGNEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2C1C3C4C3C42 |
Origin of Product |
United States |
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